molecular formula C33H29NO5 B8071202 9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-

9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-

Cat. No.: B8071202
M. Wt: 519.6 g/mol
InChI Key: BQYXKMWKYKHBSQ-UHFFFAOYSA-N
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Description

The compound 9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- is a structurally complex molecule featuring:

  • A xanthene core (tricyclic aromatic system: C₁₃H₁₀O), known for its fluorescence properties in imaging applications .
  • A propanoic acid substituent at position 4, enhancing solubility and enabling conjugation.
  • At position 5, an ethylamino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) moiety, a widely used protecting group in peptide synthesis .

Properties

IUPAC Name

3-[5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-9H-xanthen-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29NO5/c35-30(36)16-15-21-7-5-9-23-19-24-10-6-8-22(32(24)39-31(21)23)17-18-34-33(37)38-20-29-27-13-3-1-11-25(27)26-12-2-4-14-28(26)29/h1-14,29H,15-20H2,(H,34,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYXKMWKYKHBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)CCC(=O)O)OC3=C1C=CC=C3CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373265
Record name 9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-24-7
Record name 5-[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-9H-xanthene-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882847-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

9H-Xanthene-4-propanoic acid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a xanthene core, which is known for its stability and ability to interact with various biological targets. Its structure includes:

  • Xanthene Core : A tricyclic aromatic compound.
  • Propanoic Acid Side Chain : Enhances solubility and interaction with biological systems.
  • Fluorenylmethoxycarbonyl Group : Provides protection for amino groups during synthesis and contributes to the compound's overall stability.

Oxidative Stress Modulation

Research indicates that derivatives of xanthene can modulate oxidative stress pathways. Specifically, they have been shown to activate the Nrf2 pathway in inflamed macrophages, leading to enhanced antioxidant responses and reduced inflammation . This modulation is crucial in conditions like cancer and neurodegenerative diseases.

Anticancer Activity

The anticancer properties of 9H-xanthene derivatives have been linked to their ability to inhibit cyclooxygenase-2 (COX-2) activity. In vitro studies have demonstrated that these compounds exhibit cytotoxicity against various cancer cell lines, with notable IC50 values indicating their potency . For instance, one study reported an IC50 value of 44 µg/mL against the T47D breast cancer cell line, highlighting their potential as anticancer agents .

Anticancer Effects

The compound has shown promise in inhibiting tumor growth through several mechanisms:

  • Inhibition of COX-2 : This enzyme is often overexpressed in tumors; by inhibiting it, xanthene derivatives can reduce tumor proliferation .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Antimalarial Activity

Xanthene derivatives also exhibit antimalarial properties. They inhibit the enzyme lactate dehydrogenase (LDH) in Plasmodium falciparum, which is essential for parasite survival. The reported IC50 for this activity is approximately 114 µg/mL, indicating significant potential for further development as antimalarial agents .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 9H-xanthene derivatives suggests good absorption and bioavailability. However, toxicity studies indicate that while they are effective against cancer cells, they may also affect normal cells, necessitating further investigation into selectivity and dosage optimization .

Case Studies

  • Cancer Treatment : In a study involving T47D and HeLa cell lines, xanthene derivatives demonstrated significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin and cisplatin .
  • Antimalarial Efficacy : In vivo studies showed that these compounds could significantly suppress malaria parasite growth in murine models, enhancing survival rates among infected mice .

Table 1: IC50 Values of Xanthene Derivatives Against Cancer Cell Lines

CompoundT47D (µg/mL)HeLa (µg/mL)Vero (µg/mL)
Xanthene4418998
Doxorubicin0.5--
Cisplatin-7-
5-Fluorouracil--7

Table 2: Antimalarial Activity of Xanthene Derivatives

CompoundIC50 (µg/mL)
Xanthene114

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of the target compound with structurally related Fmoc-protected derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Source
Target: 9H-Xanthene-4-propanoicacid, 5-[2-[[(Fmoc)amino]ethyl]- C₃₃H₃₁NO₅ ~545.6 (calculated) Xanthene, Fmoc-ethylamino, propanoic acid Fluorescent tagging, SPPS Inferential
(S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid () C₂₁H₂₁NO₆ 383.4 Fmoc-methylamino, methoxy-oxobutanoic acid Lab chemicals, peptide intermediates
Fmoc-4,5-dehydro-Leu-OH () C₁₇H₁₉NO₄ 317.3 Fmoc-amino, dehydro-leucine side chain Non-natural amino acid synthesis
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid () C₂₃H₂₁NO₄ 383.4 Fmoc-amino, o-tolyl group Specialty peptide building blocks
2-(Fmoc-amino)-3,3,3-trifluoropropanoic acid () C₂₃H₁₉F₃NO₄ 446.4 Fmoc-amino, trifluoromethyl group Fluorinated peptide synthesis
2-(Fmoc-amino)-3-(pyridazin-4-yl)propanoic acid () C₂₄H₂₀N₂O₄ 400.4 Fmoc-amino, pyridazine side chain Heterocyclic peptide modification
γ-(Fmoc-amino)-4-phenylbutanoic acid () C₂₆H₂₃NO₄ 413.5 Fmoc-amino, phenylbutanoic acid Bulky aromatic residue incorporation

Key Findings from Comparative Analysis

Fluorescence Potential
  • The xanthene core in the target compound distinguishes it from other Fmoc derivatives. Xanthene-based fluorophores, like those in , exhibit high quantum efficiency and photostability . This suggests the target compound could serve dual roles: as a fluorescent probe and a peptide-building block.
  • In contrast, standard Fmoc-amino acids (e.g., –7) lack inherent fluorescence, limiting their utility to synthesis alone .
Stability and Reactivity
  • The target compound’s xanthene backbone may improve photostability compared to non-cyclic Fmoc derivatives, aligning with trends in fluorophore design .

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